

Theoretical studies of Oxopraseodymium(1+) stability

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Compound of Interest		
Compound Name:	Oxopraseodymium(1+)	
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An in-depth analysis of the theoretical and experimental studies surrounding the stability of the **Oxopraseodymium(1+)** cation (PrO+). This guide synthesizes computational data and experimental findings, providing a comprehensive overview for researchers in chemistry and materials science.

Introduction to Oxopraseodymium(1+)

The study of lanthanide oxides is crucial for understanding the fundamental aspects of chemical bonding, particularly the involvement of f-orbitals. **Oxopraseodymium(1+)** (PrO+), a simple diatomic cation, serves as a key model system for investigating these interactions. Its stability, characterized by properties such as bond dissociation energy (BDE) and bond length, provides a rigorous benchmark for theoretical chemistry methods. The synergy between high-level computational studies and precise experimental techniques, like guided ion beam tandem mass spectrometry, has been pivotal in elucidating the electronic structure and thermodynamic properties of this species.

Theoretical and Experimental Stability Data

The stability of PrO+ has been quantified through both theoretical calculations and experimental measurements. The primary metric for its stability is the bond dissociation energy (BDE), which represents the energy required to break the Pr+–O bond.

Quantitative Data Summary



The following table summarizes the key parameters for the ground state of PrO+ as determined by various theoretical and experimental studies.

Parameter	Theoretical Value	Experimental Value	Method/Source
Bond Dissociation Energy (D ₀ at 0 K)	7.98 eV	8.16 ± 0.28 eV	Theory: CCSD(T). Experiment: Guided Ion Beam Mass Spectrometry.
7.64 eV	Theory: B3LYP.		
Bond Length (r _e)	1.785 Å	N/A	Theory: CCSD(T).
1.801 Å	Theory: B3LYP.		
Ground Electronic State	3Ф	3Ф	Theory & Experiment.
Vibrational Frequency (ω_e)	884 cm ⁻¹	N/A	Theory: CCSD(T).
851 cm ⁻¹	Theory: B3LYP.		

Methodologies: Theoretical and Experimental Protocols

A detailed understanding of the methods used to derive the stability data is essential for critical evaluation and future research.

Theoretical Computational Protocol

High-level ab initio and density functional theory (DFT) calculations are employed to predict the properties of PrO+. A representative computational workflow is as follows:

 Geometry Optimization: The molecular geometry of PrO+ is optimized to find the equilibrium bond length (r_e). This is typically performed using methods like DFT with the B3LYP functional or more accurate coupled-cluster methods like CCSD(T).



- Basis Sets: Relativistic effects are significant for heavy elements like praseodymium.
 Therefore, effective core potentials (ECPs) are used for the Pr atom to replace core electrons, while valence electrons are described by a sophisticated basis set. For the oxygen atom, a standard basis set like aug-cc-pVTZ is common.
- Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to obtain the harmonic vibrational frequency (ω_e).
- Energy Calculation: Single-point energy calculations are performed at the optimized geometry using the highest level of theory feasible, such as CCSD(T), to obtain an accurate electronic energy.
- Dissociation Energy Calculation: The bond dissociation energy (BDE) is calculated by taking
 the energy difference between the PrO+ molecule and its constituent separated fragments
 (Pr+ and O). The zero-point vibrational energy (ZPVE) correction is applied to report the 0 K
 dissociation energy (D₀).

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$$D_0 = E(Pr^+) + E(O) - E(PrO^+) - ZPVE$$

Experimental Protocol: Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

The experimental BDE of PrO+ is determined by studying its collision-induced dissociation (CID) with a neutral gas, typically xenon, in a guided ion beam tandem mass spectrometer.

- Ion Generation: Pr+ ions are generated in a direct current (DC) discharge/flow tube source. A mixture of argon gas and helium flows over a praseodymium foil which is subjected to a high-voltage discharge, sputtering Pr atoms into the gas flow. These atoms are then ionized.
- Oxide Formation: The generated Pr+ ions are reacted with a suitable oxidant, such as N₂O, downstream in the flow tube to form the PrO+ cations.
- Mass Selection: The resulting ion mixture is extracted from the source, and the PrO+ ions
 are mass-selected using a magnetic sector or quadrupole mass filter.



- Acceleration and Collision: The mass-selected PrO+ ions are accelerated to a precisely
 known kinetic energy and focused into a radiofrequency (RF) octopole ion guide. This guide
 is filled with xenon gas at a low pressure, serving as the collision target.
- Product Analysis: The product ions and unreacted parent ions that emerge from the octopole are mass-analyzed by a second mass spectrometer (e.g., a quadrupole mass filter).
- Cross-Section Measurement: The intensity of both parent and product ions is measured as a function of the collision energy. This allows for the determination of the reaction cross-section for the CID process: PrO+ + Xe → Pr+ + O + Xe.
- Threshold Determination: The energy threshold for this reaction, which corresponds to the BDE, is determined by modeling the cross-section data. The model accounts for the kinetic energy of the ions, the thermal motion of the Xe gas, and the internal energy distribution of the PrO+ ions.

Visualized Workflows and Relationships

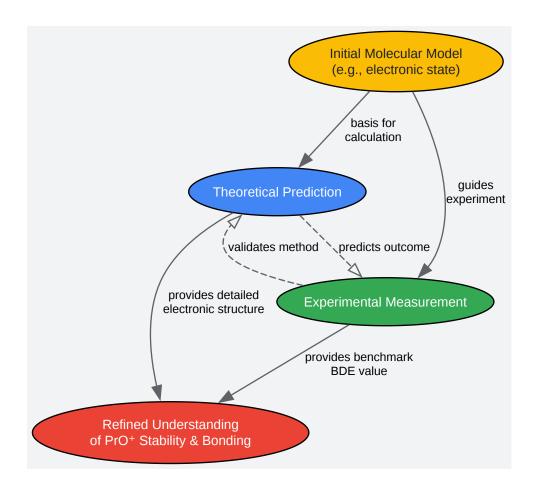
Diagrams help clarify the complex interplay between different stages of the research process.



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Caption: Workflow for a GIBMS experiment to determine the BDE of PrO+.





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Caption: Logical relationship between theory and experiment in PrO+ studies.

Conclusion

The stability of Oxopraseodymium(1+) is well-characterized, with strong agreement between advanced theoretical calculations (CCSD(T)) and experimental results from guided ion beam tandem mass spectrometry. The experimentally determined bond dissociation energy of 8.16 ± 0.28 eV highlights the significant strength of the Pr+O bond. This congruence not only validates the accuracy of the computational methods for systems involving f-block elements but also provides a solid foundation for the predictive modeling of more complex lanthanide-containing molecules. The combined approach remains the gold standard for achieving a deep and reliable understanding of the chemical bonding and thermodynamics in these challenging systems.

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